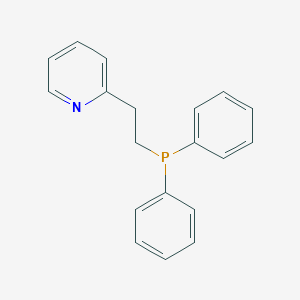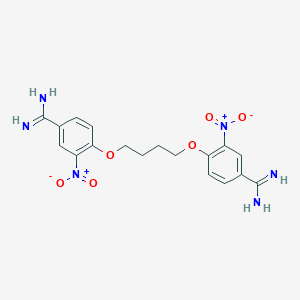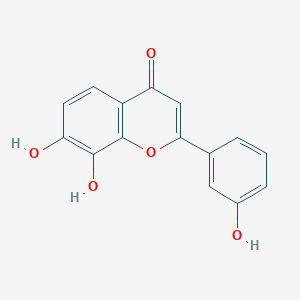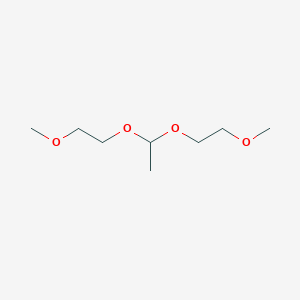
6-Methyl-2,5,7,10-tetraoxaundecane
Vue d'ensemble
Description
6-Methyl-2,5,7,10-tetraoxaundecane is an organic compound with the molecular formula C8H18O4. It is also known by its IUPAC name, 1,1-bis(2-methoxyethoxy)ethane. This compound is characterized by the presence of multiple ether groups, making it a polyether. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methyl-2,5,7,10-tetraoxaundecane can be synthesized through the reaction of acetaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced distillation techniques helps in the separation and purification of the compound from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,5,7,10-tetraoxaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
6-Methyl-2,5,7,10-tetraoxaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is utilized in the preparation of biological samples and as a medium for enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of polymers and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 6-Methyl-2,5,7,10-tetraoxaundecane involves its ability to act as a solvent and stabilizer. Its polyether structure allows it to interact with various molecular targets, facilitating reactions and stabilizing reactive intermediates. The compound’s ether groups can form hydrogen bonds with other molecules, enhancing its solubilizing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,7,10-Tetraoxaundecane: Similar in structure but lacks the methyl group at the 6th position.
2,4,7,9-Tetraoxadecane: Another polyether with a different arrangement of ether groups.
1,1-Di(2-methoxyethoxy)ethane: An isomer with similar properties but different spatial arrangement
Uniqueness
6-Methyl-2,5,7,10-tetraoxaundecane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference makes it more suitable for specific applications where other similar compounds may not perform as effectively .
Propriétés
IUPAC Name |
1,1-bis(2-methoxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-8(11-6-4-9-2)12-7-5-10-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFHKXJNUMPEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143931 | |
| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10143-67-6 | |
| Record name | 6-Methyl-2,5,7,10-tetraoxaundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


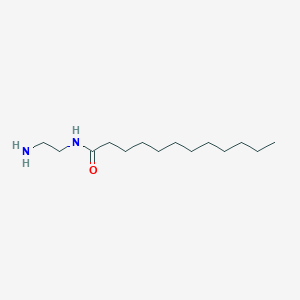
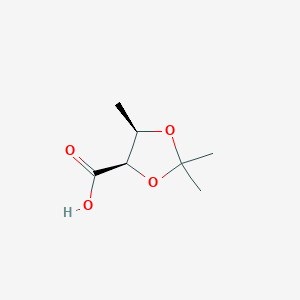
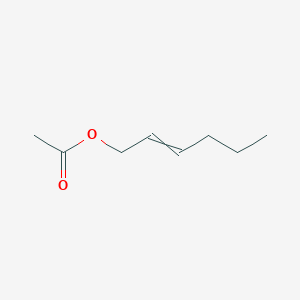
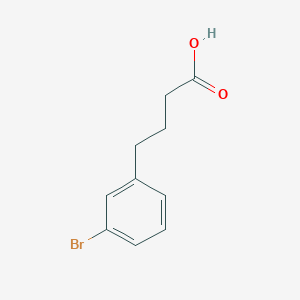
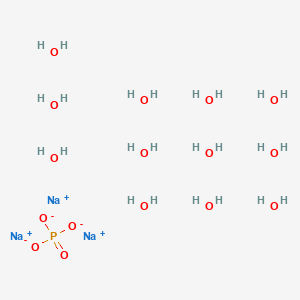
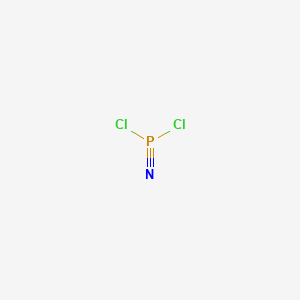
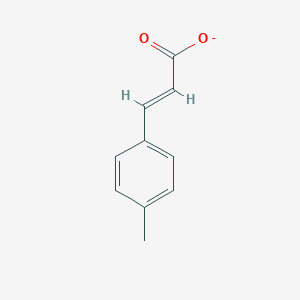
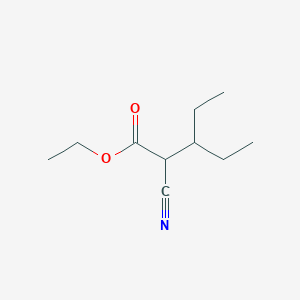
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)


